molecular formula C18H19N7O B11300420 7-[3-(dimethylamino)propyl]-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-[3-(dimethylamino)propyl]-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B11300420
M. Wt: 349.4 g/mol
InChI Key: KXMOFUNTUFBSTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[3-(dimethylamino)propyl]-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of certain enzymes and receptors involved in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(dimethylamino)propyl]-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core, followed by the introduction of the pyridin-4-yl and 3-(dimethylamino)propyl groups. Common reagents used in these reactions include various halogenating agents, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-[3-(dimethylamino)propyl]-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridin-4-yl group, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 7-[3-(dimethylamino)propyl]-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is studied for its interactions with various enzymes and receptors. It has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Medicine

Medically, this compound is being investigated for its potential as an anti-cancer agent due to its ability to inhibit CDKs and induce apoptosis in cancer cells . It is also being explored for its potential in treating other diseases, such as neurodegenerative disorders.

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its unique properties make it a valuable candidate for further research and development.

Mechanism of Action

The mechanism of action of 7-[3-(dimethylamino)propyl]-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved include the regulation of cell cycle checkpoints and the induction of programmed cell death.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives

Uniqueness

Compared to similar compounds, 7-[3-(dimethylamino)propyl]-2-pyridin-4-ylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exhibits unique structural features that enhance its binding affinity and specificity for CDKs. This makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C18H19N7O

Molecular Weight

349.4 g/mol

IUPAC Name

11-[3-(dimethylamino)propyl]-4-pyridin-4-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C18H19N7O/c1-23(2)9-3-10-24-11-6-15-14(17(24)26)12-20-18-21-16(22-25(15)18)13-4-7-19-8-5-13/h4-8,11-12H,3,9-10H2,1-2H3

InChI Key

KXMOFUNTUFBSTO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.